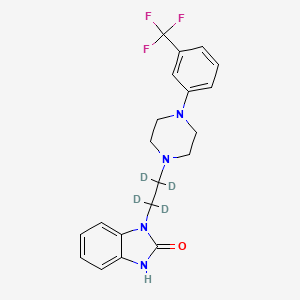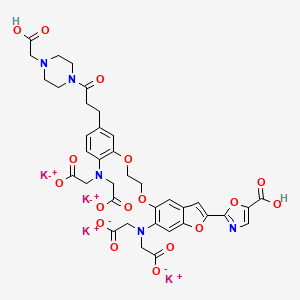
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 is a deuterated derivative of a compound that features both amino and oxo functional groups. The presence of deuterium, a stable isotope of hydrogen, makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 typically involves multi-step organic reactions. One common method includes the use of deuterated reagents to introduce the deuterium atoms into the molecule. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for meeting the demands of research and commercial applications.
化学反应分析
Types of Reactions
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of related compounds.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of other complex molecules and as a reference standard in quality control processes.
作用机制
The mechanism of action of 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s behavior in biological systems, often leading to altered metabolic rates and pathways. This makes it a valuable tool for studying the kinetics and dynamics of biochemical reactions.
相似化合物的比较
Similar Compounds
- 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid
- 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d3
- 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d5
Uniqueness
The primary uniqueness of 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 lies in its deuterium content. Deuterium-labeled compounds are particularly useful in research due to their stability and the ability to trace them in complex biological systems. This makes this compound a valuable tool for various scientific investigations.
属性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
215.26 g/mol |
IUPAC 名称 |
2-amino-4-(2-amino-3,4,5,6-tetradeuteriophenyl)-2,3,3-trideuterio-4-oxobutanoic acid |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/i1D,2D,3D,4D,5D2,8D |
InChI 键 |
YGPSJZOEDVAXAB-MHKJVSNJSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)C([2H])([2H])C([2H])(C(=O)O)N)N)[2H])[2H] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)

![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)
![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)






![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)

![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)
